2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol
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Overview
Description
2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol is a complex organic compound with significant potential in various scientific fields. This compound features a phenolic structure with a methoxy group and an isoxazole moiety, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol typically involves the reaction of 5-methylisoxazole with a suitable phenolic precursor. The process often includes:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Attachment of the phenolic group: The phenolic group is introduced via nucleophilic substitution reactions, often using methoxy-substituted phenols.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The isoxazole ring can be reduced under specific conditions to yield different products.
Substitution: The methoxy and phenolic groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH adjustments, and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions include oxidized phenolic derivatives, reduced isoxazole compounds, and various substituted phenols and isoxazoles .
Scientific Research Applications
2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and studying enzyme interactions.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic and isoxazole groups can form hydrogen bonds and other interactions with target molecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
3-Amino-5-methylisoxazole: Shares the isoxazole moiety but lacks the phenolic group.
5-Methoxy-2-methyl-3-indoleacetic acid: Contains a methoxy group and a similar aromatic structure but differs in the core scaffold.
Uniqueness
2-Methoxy-5-((((5-methylisoxazol-3-yl)methyl)amino)methyl)phenol is unique due to its combination of a methoxy-substituted phenol and an isoxazole ring, providing a distinct set of chemical properties and reactivity patterns .
Properties
Molecular Formula |
C13H16N2O3 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
2-methoxy-5-[[(5-methyl-1,2-oxazol-3-yl)methylamino]methyl]phenol |
InChI |
InChI=1S/C13H16N2O3/c1-9-5-11(15-18-9)8-14-7-10-3-4-13(17-2)12(16)6-10/h3-6,14,16H,7-8H2,1-2H3 |
InChI Key |
ZEIGFGKVYHQVGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CNCC2=CC(=C(C=C2)OC)O |
Origin of Product |
United States |
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